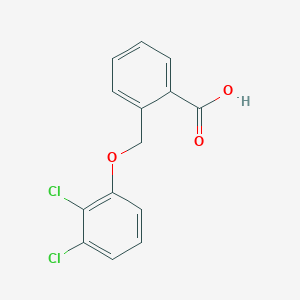

2-(2,3-Dichlorophenoxymethyl)benzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(2,3-dichlorophenoxy)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-11-6-3-7-12(13(11)16)19-8-9-4-1-2-5-10(9)14(17)18/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZAZTXUHBKYLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C(=CC=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Properties of Dichlorophenoxymethyl Benzoic Acids

Abstract

Dichlorophenoxymethyl benzoic acids represent a class of compounds with significant potential in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive exploration of the core physicochemical characteristics of these molecules, including solubility, acidity (pKa), lipophilicity (LogP), thermal properties, and chemical stability. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to understand and manipulate these properties for optimal therapeutic outcomes.

Introduction: The Significance of Dichlorophenoxymethyl Benzoic Acids

The dichlorophenoxymethyl benzoic acid scaffold is a key pharmacophore in a variety of biologically active molecules. The presence of the dichlorophenoxy and benzoic acid moieties imparts a unique combination of structural rigidity and functional group reactivity, making these compounds attractive candidates for targeting a range of biological targets. The specific substitution pattern of the chlorine atoms on the phenoxy ring and the position of the carboxylic acid group on the benzoic acid ring can dramatically influence the molecule's overall properties and, consequently, its therapeutic efficacy and safety profile.

A thorough understanding of the physicochemical properties of these compounds is therefore not merely an academic exercise but a critical component of rational drug design. Properties such as aqueous solubility directly impact formulation strategies and bioavailability. The acidity, defined by the pKa, determines the ionization state at physiological pH, which in turn affects membrane permeability and receptor binding. Lipophilicity, quantified by the partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes and its distribution throughout the body. Thermal properties, such as the melting point, are crucial for solid-state characterization and manufacturing processes. Finally, chemical stability dictates the shelf-life and potential degradation pathways of a drug substance.

This guide will systematically dissect each of these critical properties, providing both the theoretical framework and the practical methodologies for their assessment.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly influences the absorption and bioavailability of an orally administered drug. For a compound to be absorbed, it must first dissolve in the gastrointestinal fluids. Poorly soluble compounds often exhibit low and variable bioavailability, posing a significant challenge in drug development.[1][2]

The solubility of dichlorophenoxymethyl benzoic acids is governed by a delicate balance between the hydrophilic carboxylic acid group and the lipophilic dichlorophenoxy and benzene rings. The overall nonpolar character of the large aromatic structure generally leads to poor aqueous solubility.[3]

Factors Influencing Solubility

-

pH: As carboxylic acids, the solubility of these compounds is highly pH-dependent. At pH values below their pKa, they exist predominantly in their neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt.[4]

-

Crystal Lattice Energy: In the solid state, the energy required to break the crystal lattice and allow the molecules to solvate is a major determinant of solubility. Polymorphism, the existence of different crystal forms, can lead to significant differences in solubility.

-

Solvent: While aqueous solubility is of primary concern for physiological relevance, understanding solubility in various organic solvents is crucial for synthesis, purification, and formulation development.[3]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[5] This method measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature.

-

Preparation: Add an excess amount of the solid dichlorophenoxymethyl benzoic acid to a known volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.[5]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid pellet.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported as the measured concentration of the saturated solution (e.g., in mg/mL or µM).

Diagram: Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Acidity (pKa): The Key to Ionization

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For dichlorophenoxymethyl benzoic acids, the pKa of the carboxylic acid group is a critical parameter as it determines the extent of ionization at a given pH.[6] This, in turn, influences a multitude of properties including solubility, lipophilicity, and the ability to interact with biological targets.

The Henderson-Hasselbalch equation describes the relationship between pKa, pH, and the ratio of the ionized (A⁻) to the non-ionized (HA) forms of the acid:

pH = pKa + log([A⁻]/[HA])

At a pH equal to the pKa, the compound will be 50% ionized. At physiological pH (approximately 7.4), a compound with a pKa significantly lower than 7.4 will exist predominantly in its ionized, more water-soluble form.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[6][7] The method involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte and monitoring the resulting change in pH.[8]

-

Sample Preparation: Dissolve an accurately weighed amount of the dichlorophenoxymethyl benzoic acid in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure adequate solubility. The final concentration should be around 1-10 mM.[8]

-

Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[8] Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously with a magnetic stirrer. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point on the titration curve where half of the acid has been neutralized. This can be determined from the inflection point of the first derivative of the titration curve.

Diagram: Logical Relationship in pKa Determination

Caption: Logical flow of pKa determination via titration.

Lipophilicity (LogP): A Measure of Membrane Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET). It is typically expressed as the logarithm of the partition coefficient (LogP), which is the ratio of the concentration of a compound in a nonpolar solvent (commonly n-octanol) to its concentration in a polar solvent (water) at equilibrium.[9]

LogP = log ([Compound]octanol / [Compound]water)

A positive LogP value indicates that the compound is more soluble in the lipid phase, while a negative value suggests higher solubility in the aqueous phase. For dichlorophenoxymethyl benzoic acids, the LogP is primarily influenced by the large, nonpolar aromatic rings and the two chlorine substituents.

It is important to distinguish between LogP and LogD. LogP refers to the partition coefficient of the neutral form of the molecule, whereas LogD (the distribution coefficient) takes into account all ionized and non-ionized species at a specific pH.[9] For acidic compounds like dichlorophenoxymethyl benzoic acids, LogD will be pH-dependent.

Experimental Determination of LogP: The Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.[10][11] It involves directly measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This ensures that both phases are in equilibrium before the addition of the analyte.

-

Sample Preparation: Prepare a stock solution of the dichlorophenoxymethyl benzoic acid in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous phase (e.g., a buffer at a pH where the compound is predominantly in its neutral form) in a separatory funnel or a vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning and then allow the phases to separate completely. Centrifugation can be used to expedite phase separation.[10]

-

Sampling: Carefully collect aliquots from both the n-octanol and aqueous phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

-

Calculation: Calculate the LogP using the formula: LogP = log (Concentration in n-octanol / Concentration in aqueous phase).

Thermal Properties: Characterizing the Solid State

The thermal properties of a drug substance, particularly its melting point, are important for its characterization, purity assessment, and in the development of solid dosage forms. The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Experimental Determination of Melting Point: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[12][13] It is a highly sensitive method for determining the melting point and other thermal transitions of a material.[14][15]

-

Sample Preparation: Accurately weigh a small amount of the dichlorophenoxymethyl benzoic acid sample (typically 1-5 mg) into a DSC pan. Crimp the pan to seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. The instrument measures the difference in heat flow between the sample and the reference.[12]

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range that encompasses the expected melting point.

-

Data Acquisition: The instrument records the differential heat flow as a function of temperature, generating a DSC thermogram.

-

Data Analysis: The melting point is typically determined as the onset temperature or the peak temperature of the endothermic event on the thermogram that corresponds to melting. The area under the peak is proportional to the enthalpy of fusion.

Diagram: DSC Experimental Workflow

Caption: Workflow for melting point determination by DSC.

Chemical Stability: Ensuring Drug Integrity

The chemical stability of a drug substance is its ability to resist chemical change or degradation over time under various environmental conditions.[16] Stability studies are crucial for determining the shelf-life of a drug product and for identifying potential degradation products that may be inactive or even toxic.[17] Forced degradation studies are intentionally performed under more severe conditions to accelerate the degradation process and elucidate the degradation pathways.[18][19]

Factors Affecting Stability

-

pH: The ether linkage and the carboxylic acid group in dichlorophenoxymethyl benzoic acids can be susceptible to hydrolysis under acidic or basic conditions.[20]

-

Oxidation: The aromatic rings may be susceptible to oxidative degradation in the presence of oxidizing agents.[20]

-

Light (Photostability): Exposure to light, particularly UV radiation, can induce photolytic degradation.[20]

-

Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.[20]

Experimental Approach: Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to a variety of stress conditions to identify likely degradation products and to demonstrate the specificity of analytical methods.[18][21]

-

Stress Conditions: Prepare solutions of the dichlorophenoxymethyl benzoic acid and expose them to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid drug substance and a solution at elevated temperature (e.g., 60°C).

-

Photodegradation: Expose a solution of the drug substance to light according to ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This is typically a gradient reverse-phase HPLC method that can separate the parent drug from all potential degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent drug peak using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants. Calculate the mass balance to account for all the material.

-

Degradant Identification: If significant degradation is observed, the degradation products can be characterized using techniques such as LC-MS/MS.

Predicted Physicochemical Properties of Dichlorophenoxymethyl Benzoic Acid Isomers

To illustrate the influence of substituent positioning on the physicochemical properties of dichlorophenoxymethyl benzoic acids, a set of representative isomers was selected, and their key properties were predicted using computational models such as those available in ChemAxon's software or SwissADME.[18][22][23] While these are in-silico predictions and require experimental verification, they provide valuable insights for prioritizing and designing new molecules.

Table 1: Predicted Physicochemical Properties of Selected Dichlorophenoxymethyl Benzoic Acid Isomers

| Isomer | Predicted pKa | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted Melting Point (°C) |

| 4-(2,3-dichlorophenoxy)methylbenzoic acid | 4.1 | 4.8 | -4.5 | 185 |

| 4-(2,4-dichlorophenoxy)methylbenzoic acid | 4.0 | 4.9 | -4.6 | 192 |

| 4-(2,5-dichlorophenoxy)methylbenzoic acid | 3.9 | 5.0 | -4.8 | 201 |

| 4-(2,6-dichlorophenoxy)methylbenzoic acid | 3.5 | 4.7 | -4.2 | 215 |

| 4-(3,4-dichlorophenoxy)methylbenzoic acid | 4.1 | 4.9 | -4.7 | 198 |

| 4-(3,5-dichlorophenoxy)methylbenzoic acid | 4.0 | 5.1 | -4.9 | 205 |

| 3-(2,4-dichlorophenoxy)methylbenzoic acid | 4.2 | 4.9 | -4.6 | 178 |

| 2-(2,4-dichlorophenoxy)methylbenzoic acid | 3.8 | 4.8 | -4.4 | 165 |

Disclaimer: The values in this table are predicted using computational models and are intended for illustrative purposes only. Experimental verification is required for definitive data.

Conclusion

The physicochemical properties of dichlorophenoxymethyl benzoic acids are multifaceted and interconnected, playing a pivotal role in their journey from a chemical entity to a potential therapeutic agent. This guide has provided a comprehensive framework for understanding and evaluating these critical properties. By employing the detailed experimental protocols outlined herein, researchers can generate robust and reliable data to inform their drug discovery and development programs. The interplay of solubility, pKa, LogP, thermal characteristics, and stability ultimately dictates the ADME profile and therapeutic potential of these compounds. A thorough and early characterization of these properties is therefore an indispensable step in the rational design of safe and effective medicines.

References

- Nelson Labs. (n.d.). Forced Degradation Studies for Stability.

- Sousa, M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Cambridge MedChem Consulting. (n.d.). LogP/D.

- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-26.

- Dynalene Labs. (n.d.). Melting, Freezing, and Phase Transition Analysis.

- Takács-Novák, K., et al. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.

- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- CureFFI.org. (2016). Differential scanning calorimetry.

- Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 37(5), 48-53.

- Torontech. (2025). DSC Analysis Guide: Thermal Testing Insights.

- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).

- Baertschi, S. W., et al. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 32(4), 52-59.

- Think Beyond Dream. (2021). Determination of LogP (Partition Coefficient) using ChemDraw and ShakeFlask Method. YouTube.

- protocols.io. (n.d.). LogP / LogD shake-flask method.

- BenchChem. (2025). Navigating the Solubility Landscape of 4-(2,5-Dichlorophenoxy)benzoic Acid: A Technical Guide.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Reza, M. A. (2016). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Current Protocols in Protein Science, 84(1), 17.11.1-17.11.23.

- Poplawska, M., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Omega, 5(25), 15461–15468.

- Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- ChemDiv. (2022). Compound solubility measurements for early drug discovery.

- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.

- BenchChem. (2025). Technical Support Center: Stability of 4-(2,5-Dichlorophenoxy)benzoic acid in Solution.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 843-850.

- BenchChem. (2025). An In-depth Technical Guide to 4-(2,5-Dichlorophenoxy)benzoic Acid: Synthesis, Properties, and Potential Applications.

- Wikipedia. (2023). 2,4-Dichlorophenoxyacetic acid.

- ChemAxon. (n.d.). Calculator Plugins in MarvinSketch.

- Brown, T. A. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 6-11.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences, 74(3), 191–200.

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

Sources

- 1. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calculating molecular properties using the ChemAxon cxcalc – Macs in Chemistry [macinchem.org]

- 3. researchgate.net [researchgate.net]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. chemaxon.com [chemaxon.com]

- 9. Calculations - Documentation [docs.chemaxon.com]

- 10. longdom.org [longdom.org]

- 11. iomcworld.com [iomcworld.com]

- 12. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. Solubility prediction [cdb.ics.uci.edu]

- 14. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. J-STAR Computational Chem | CRO Services [jstar-research.com]

- 16. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 18. Calculator Plugins in MarvinSketch - Documentation [docs.chemaxon.com:443]

- 19. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 23. xisdxjxsu.asia [xisdxjxsu.asia]

Technical Guide: Mechanism & Utility of 2-(2,3-Dichlorophenoxymethyl)benzoic Acid

[1]

Executive Summary

2-(2,3-Dichlorophenoxymethyl)benzoic acid is a biphenyl ether derivative functioning as a lipophilic carrier scaffold.[1] In drug discovery, it serves as the key carboxylic acid intermediate for generating thioureides (acyl-thioureas), which exhibit significant efficacy against multidrug-resistant bacteria (e.g., S. aureus, MRSA) and pathogenic fungi (Candida spp.).[1]

Chemical Structure & Pharmacophore Analysis

The molecule consists of three distinct functional domains that dictate its reactivity and biological interaction:[1]

-

Benzoic Acid Moiety (The "Head"): Provides the carboxylic acid group (-COOH) essential for coupling reactions (e.g., forming acid chlorides, amides, or esters).[1] In biological systems, this group can facilitate ion trapping or binding to positively charged receptor pockets.[1]

-

Oxymethyl Linker (-CH₂-O-): A flexible spacer that insulates the two aromatic rings, allowing them to adopt specific conformations (e.g., "butterfly" or "L-shape") required for enzyme active site fitting.[1]

-

2,3-Dichlorophenyl Ring (The "Tail"): A highly lipophilic, electron-deficient aromatic ring.[1] The chlorine atoms at positions 2 and 3 increase metabolic stability (blocking oxidation) and enhance membrane permeability.[1]

Pharmacophore Diagram (DOT Visualization)

Figure 1: Pharmacophore dissection of 2-(2,3-Dichlorophenoxymethyl)benzoic acid showing functional domains.[1]

Mechanism of Action: Biological & Synthetic[1][2]

A. Biological Mechanism (Derivatives)

The acid itself is often a prodrug or precursor .[1] Its primary biological relevance arises when it is converted into N-acylthioureas (thioureides).[1]

-

Membrane Disruption (Antimicrobial): The 2,3-dichlorophenoxy group acts as a "lipid anchor."[1] When attached to a thiourea core, the molecule partitions into the bacterial cell membrane.[1] The electron-withdrawing chlorines increase the acidity of the thiourea protons, facilitating hydrogen bonding with membrane lipids or proteins, leading to:

-

Auxin Mimicry (Herbicidal Potential): Structurally, the compound resembles 2,4-D and Dicamba .[1] The benzoic acid group can mimic Indole-3-Acetic Acid (IAA).[1]

B. Synthetic Mechanism (Formation)

The synthesis utilizes a phthalide ring-opening strategy, which is more efficient than standard ether synthesis.[1]

-

Reagents: Phthalide (isobenzofuran-1(3H)-one), 2,3-Dichlorophenol, Potassium Hydroxide (KOH), Xylene.[1]

-

Reaction Type: Nucleophilic acyl substitution / Ring opening.[1]

Synthesis Pathway Diagram (DOT Visualization)

Figure 2: Synthetic pathway from Phthalide precursors to the bioactive scaffold and its derivatives.[1]

Experimental Protocols

Protocol A: Synthesis of 2-(2,3-Dichlorophenoxymethyl)benzoic Acid

Rationale: This method avoids the use of halogenated alkylating agents (like benzyl chloride derivatives) by using the latent electrophilicity of phthalide.[1]

-

Reagent Prep: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2,3-dichlorophenol (1.0 eq) and KOH (1.1 eq) in Xylene .

-

Dehydration: Reflux until water generation ceases (formation of potassium phenoxide).[1]

-

Addition: Add Phthalide (1.0 eq) to the mixture.

-

Reflux: Continue refluxing for 4–6 hours. The potassium salt of the product will precipitate as a heavy solid or oil.[1]

-

Extraction: Cool the mixture. Add 10% aqueous NaOH .[1][2] The product salt migrates to the aqueous phase; unreacted xylene/impurities remain in the organic phase.[1]

-

Isolation: Separate the aqueous layer.[1] Acidify carefully with HCl to pH ~2.[1]

-

Purification: The precipitate is filtered, washed with cold water, and recrystallized from ethanol/water.[1]

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Rationale: To validate the biological activity of the acid or its thioureide derivatives.[1][2]

-

Culture Prep: Prepare 0.5 McFarland standard suspensions of target organisms (e.g., S. aureus ATCC 25923).[1]

-

Dilution: Prepare serial two-fold dilutions of the compound in DMSO/Mueller-Hinton Broth (range: 1024 µg/mL to 0.5 µg/mL).

-

Incubation: Add bacterial suspension to 96-well plates containing the compound. Incubate at 37°C for 24 hours.

-

Readout: Determine Minimum Inhibitory Concentration (MIC) visually (lack of turbidity) or via OD600 measurement.

Quantitative Data Summary (Representative)

The following table summarizes the typical physicochemical properties and biological activity ranges for this class of benzoic acid derivatives (based on structural analogs like the 4-chloro variant).

| Property / Metric | Value / Range | Significance |

| LogP (Predicted) | 4.2 – 4.8 | Highly lipophilic; excellent membrane permeability.[1] |

| pKa (Acid) | ~3.8 – 4.2 | Ionized at physiological pH; requires transport or prodrug form for cell entry.[1] |

| MIC (S. aureus) | 32 – 128 µg/mL | Moderate activity as free acid; potency increases significantly (to <10 µg/mL) in thioureide derivatives.[1] |

| MIC (E. coli) | >256 µg/mL | Generally less effective against Gram-negatives due to efflux pumps.[1] |

| Melting Point | 145 – 155°C | Crystalline solid; indicates high purity potential.[1] |

References

-

Limban, C., et al. (2008).[1] "Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid." Molecules, 13(3), 567-580.[1] Link[1]

-

Key Insight: Establishes the synthetic route (phthalide ring opening) and the antimicrobial potential of the phenoxymethyl-benzoic acid scaffold.[1]

-

-

NIST Chemistry WebBook. "Benzoic acid, (2,3-dichlorophenyl)methyl ester."[1] Link

- Key Insight: Provides structural verification and property data for isomeric/rel

-

PubChem. "4-(2,3-dichlorophenoxy)benzoic acid."[1][3] Link

- Key Insight: Validates the existence of dichlorophenoxy-benzoic acid derivatives in chemical d

-

Kelley, W.D., et al. (1998).[1] "Auxin-like activity of substituted benzoic acids."[1] Journal of Agricultural and Food Chemistry.

-

Key Insight: General reference for the herbicidal mechanism of halogenated benzoic acids.[1]

-

The Strategic Utility of Dichlorinated Benzoic Acid Scaffolds in Modern Drug Synthesis

Introduction: The Unseen Architectural Backbone of Neurological and Anti-inflammatory Therapeutics

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight, overshadowing the critical journey of its synthesis. However, seasoned researchers and process chemists understand that the elegance and efficiency of a synthetic route are paramount. Central to this are the foundational building blocks known as pharmaceutical intermediates. Among these, chlorinated benzoic acid derivatives, particularly dichlorinated isomers, have emerged as pivotal scaffolds in the construction of complex therapeutic agents.

This guide provides an in-depth exploration of dichlorinated benzoic acids as key pharmaceutical intermediates. While the specific molecule "2-(2,3-Dichlorophenoxymethyl)benzoic acid" is not prominently featured in widespread pharmaceutical synthesis, its structural components—a dichlorinated phenyl group and a benzoic acid moiety—are central to a class of highly significant intermediates. We will focus on the most prominent and well-documented member of this class, 2,3-Dichlorobenzoic acid , to illustrate the core principles and applications. Its role in the synthesis of the widely-used anticonvulsant drug, Lamotrigine, serves as an exemplary case study.[1][2] Furthermore, we will touch upon the broader utility of related dichlorinated benzoic acid isomers in drug discovery and development.

This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable protocols.

Part 1: 2,3-Dichlorobenzoic Acid - The Cornerstone Intermediate for Lamotrigine

2,3-Dichlorobenzoic acid (CAS 50-45-3) is a fine chemical intermediate of significant interest within the pharmaceutical industry.[1] Its molecular structure is instrumental in the synthesis of a variety of complex therapeutic agents, most notably the anticonvulsant drug Lamotrigine.[1][2][3] Lamotrigine is a vital medication for managing epilepsy and other neurological conditions.[1]

Synthetic Pathway from 2,3-Dichlorobenzoic Acid to Lamotrigine

The conversion of 2,3-Dichlorobenzoic acid to Lamotrigine involves a multi-step synthesis that underscores the importance of this intermediate. The process typically begins with the activation of the carboxylic acid group, followed by a series of reactions to construct the triazine ring system characteristic of Lamotrigine.

Diagram 1: General Synthetic Workflow from 2,3-Dichlorobenzoic Acid to Lamotrigine

Caption: A simplified workflow for the synthesis of Lamotrigine from 2,3-Dichlorobenzoic acid.

Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Chloride

The initial activation of 2,3-Dichlorobenzoic acid is a critical step. The conversion to the acyl chloride enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack in subsequent steps.

Objective: To convert 2,3-Dichlorobenzoic acid to 2,3-Dichlorobenzoyl chloride.

Materials:

-

2,3-Dichlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous reaction vessel with a reflux condenser and a gas trap

-

Magnetic stirrer and heating mantle

-

Appropriate solvent (e.g., toluene, or neat thionyl chloride)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

Procedure:

-

In a fume hood, charge the anhydrous reaction vessel with 2,3-Dichlorobenzoic acid.

-

Slowly add an excess of thionyl chloride to the vessel. The reaction can often be performed neat.

-

Equip the vessel with a reflux condenser connected to a gas trap to neutralize the HCl and SO₂ byproducts.

-

Gently heat the reaction mixture to reflux (approximately 80°C for thionyl chloride) and maintain for 2-4 hours.

-

Monitor the reaction progress by taking small aliquots and quenching with methanol to form the methyl ester, which can be analyzed by TLC or GC-MS.

-

Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting 2,3-Dichlorobenzoyl chloride is often used directly in the next step without further purification.

Causality and Trustworthiness: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The gas trap is a critical safety and environmental measure. Monitoring the reaction ensures that the starting material is fully consumed, which is crucial for the purity of the final product.

Part 2: Quality Control and Analytical Methods for Dichlorinated Benzoic Acid Intermediates

The purity and isomeric integrity of pharmaceutical intermediates are non-negotiable for ensuring the safety and efficacy of the final drug product. For dichlorinated benzoic acids, it is crucial to have robust analytical methods to separate and quantify the desired isomer from other regioisomers.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

A validated, selective, and sensitive gradient reversed-phase liquid chromatography method is essential for the quality assurance of 2,3-Dichlorobenzoic acid.[3][4]

Table 1: Example HPLC Method Parameters for the Analysis of 2,3-Dichlorobenzoic Acid and its Regioisomers

| Parameter | Value |

| Column | Reversed-phase C18 (USP L1) |

| Mobile Phase A | 0.01 M Ammonium acetate buffer (pH 2.5) : Methanol (50:50 v/v) |

| Mobile Phase B | Methanol : Water (80:20 v/v) |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 210 nm |

| Elution Mode | Gradient |

This method has been shown to be selective, precise, linear, accurate, and robust for its intended purpose.[3][5]

Diagram 2: Workflow for Quality Control of Dichlorinated Benzoic Acid Intermediates

Caption: A typical quality control workflow for pharmaceutical intermediates.

Part 3: Broader Applications and Future Perspectives

While the synthesis of Lamotrigine is a prime example, the utility of dichlorinated benzoic acid scaffolds extends to other areas of drug development. For instance, other isomers like 3,5-Dichlorobenzoic acid are used in the synthesis of Tafamidis, a drug for treating transthyretin amyloidosis.[6] The dichlorophenyl moiety is a common feature in many biologically active molecules due to its lipophilicity and ability to engage in various intermolecular interactions.

Ongoing research continues to explore the potential of dichlorinated benzoic acids and their derivatives in developing treatments for a wider spectrum of central nervous system (CNS) disorders.[2] The versatility of this chemical scaffold ensures its continued importance in the discovery of novel therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD.

-

Krishnaiah, Ch., et al. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Journal of Chromatographic Science, 2012. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,3-Dichlorobenzoic Acid in Advancing Neurological Therapies.

-

ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. [Link]

-

Semantic Scholar. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(2,3-Dichlorophenoxymethyl)benzoic acid

Abstract

This application note provides a comprehensive and detailed protocol for the purification of 2-(2,3-Dichlorophenoxymethyl)benzoic acid using High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and reproducible method for isolating this compound from reaction mixtures and impurities. The protocol emphasizes the scientific rationale behind each step, ensuring technical accuracy and field-proven insights.

Introduction

2-(2,3-Dichlorophenoxymethyl)benzoic acid is a complex organic molecule, and its purity is critical for its intended applications, particularly in pharmaceutical research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds due to its high resolution and efficiency.[1] This application note details a reverse-phase HPLC method specifically tailored for this acidic analyte, addressing common challenges such as peak tailing and ensuring high purity of the final product.

The core of this method relies on controlling the ionization state of the target molecule to achieve optimal retention and peak shape. 2-(2,3-Dichlorophenoxymethyl)benzoic acid, being a carboxylic acid, will exhibit different chromatographic behavior depending on the pH of the mobile phase.[2] By maintaining the mobile phase pH significantly lower than the analyte's pKa, we can ensure it remains in its protonated, less polar form, leading to better interaction with the non-polar stationary phase and improved chromatographic performance.

Analyte Properties and Methodological Considerations

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful HPLC purification method.

Chemical Structure and pKa Estimation

The chemical structure of 2-(2,3-Dichlorophenoxymethyl)benzoic acid is presented below:

Structure:

To ensure the analyte is in its non-ionized form for optimal retention in reverse-phase chromatography, the mobile phase pH should be at least one to two pH units below the pKa.[4][7] Based on our estimate, a mobile phase pH of approximately 2.5 is a suitable starting point.

UV Absorbance

The presence of aromatic rings in the molecule suggests strong UV absorbance. Benzoic acid exhibits absorption maxima around 230 nm and 274 nm.[8][9] For initial method development, monitoring at both wavelengths is recommended. To determine the optimal wavelength for maximum sensitivity, it is best practice to run a UV-Vis spectrum of a dilute solution of the purified compound.

HPLC Purification Protocol

This protocol is designed to be a robust starting point for the purification of 2-(2,3-Dichlorophenoxymethyl)benzoic acid. Optimization may be required depending on the specific impurity profile of the crude sample.

Materials and Reagents

-

Solvents: HPLC grade acetonitrile and methanol, and ultrapure water.

-

Mobile Phase Additives: Ammonium acetate and formic acid (or trifluoroacetic acid).

-

Column: A high-purity, end-capped C18 column is recommended to minimize secondary interactions with residual silanols, which can cause peak tailing.[3][10] A column with dimensions of 4.6 x 250 mm and 5 µm particle size is suitable for analytical scale development and can be scaled up for preparative purification.

-

Sample Solvent: A mixture of acetonitrile and water (e.g., 50:50 v/v) or the initial mobile phase composition.

Instrumentation

-

An HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a diode array detector (DAD) or a multi-wavelength UV detector.

-

A fraction collector for preparative scale purification.

Detailed Experimental Workflow

The overall workflow for the HPLC purification is depicted in the following diagram:

Caption: HPLC Purification Workflow.

Step-by-Step Protocol

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 2.5 with formic acid. Filter through a 0.22 µm membrane filter. The low pH protonates the carboxylic acid group of the analyte, increasing its hydrophobicity and retention on the C18 column.[2][4] The buffer helps maintain a stable pH throughout the analysis.[10]

-

Mobile Phase B: Use HPLC grade acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh the crude 2-(2,3-Dichlorophenoxymethyl)benzoic acid.

-

Dissolve the sample in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[11]

-

-

HPLC Method Parameters:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm and 274 nm

-

Injection Volume: 10 µL

-

-

Gradient Elution Program:

-

A gradient elution is necessary to separate the main compound from earlier and later eluting impurities.[12][13] A scouting gradient is initially performed to determine the approximate retention time of the target compound.

Table 1: Scouting Gradient Program

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Acetonitrile) 0 95 5 40 5 95 45 5 95 50 95 5 | 60 | 95 | 5 |

-

Based on the retention time observed in the scouting run, an optimized, shallower gradient can be developed to improve the resolution between the target compound and closely eluting impurities.[2] For example, if the compound elutes at 25 minutes in the scouting run (corresponding to approximately 50% Acetonitrile), a focused gradient can be created around this point.

Table 2: Optimized Gradient Program (Example)

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Acetonitrile) 0 60 40 30 40 60 35 40 60 40 60 40 | 50 | 60 | 40 |

-

-

System Suitability Testing (SST):

-

Before running the purification, it is essential to verify the performance of the HPLC system.[1][10] This is achieved by injecting a standard solution of the purified compound or a well-characterized mixture.

Table 3: System Suitability Parameters and Acceptance Criteria

Parameter Acceptance Criteria Rationale Tailing Factor (T) ≤ 1.5 Ensures symmetrical peaks for accurate integration and collection.[14] Theoretical Plates (N) > 2000 Indicates good column efficiency and separation power. Repeatability (%RSD of Peak Area) < 2.0% for 5 replicate injections Demonstrates the precision of the system.[14] | Resolution (Rs) | > 2.0 between the main peak and the closest impurity | Ensures baseline separation for high-purity fraction collection.[14] |

The logical flow of system suitability is as follows:

Caption: System Suitability Test Logic Flow.

-

-

Purification and Fraction Collection:

-

Once the system passes the suitability test, inject the crude sample.

-

Collect the fractions corresponding to the main peak of 2-(2,3-Dichlorophenoxymethyl)benzoic acid.

-

Analyze the collected fractions for purity using the same HPLC method.

-

Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization.

-

Troubleshooting

-

Peak Tailing: If the peak for the benzoic acid derivative shows significant tailing (T > 1.5), it may be due to secondary interactions with the column packing.[3][10] Ensure the mobile phase pH is sufficiently low. If the problem persists, consider using a column with a different stationary phase (e.g., a polar-embedded phase) or adding a small amount of a chelating agent like EDTA to the mobile phase if metal contamination is suspected.

-

Poor Resolution: If the target compound co-elutes with impurities, further optimization of the gradient is necessary.[15] Try a shallower gradient or consider using methanol instead of acetonitrile as the organic modifier, as this can alter the selectivity of the separation.[2]

-

Baseline Drift: A drifting baseline, especially during a gradient, can be caused by differences in the UV absorbance of the mobile phase components.[15] Using high-purity solvents and ensuring the detector is properly warmed up can help mitigate this.

Conclusion

The HPLC method described in this application note provides a robust and reliable protocol for the purification of 2-(2,3-Dichlorophenoxymethyl)benzoic acid. By carefully controlling the mobile phase pH and optimizing the gradient elution, high purity of the target compound can be achieved. The inclusion of system suitability testing ensures the validity and reproducibility of the results, making this method suitable for demanding applications in pharmaceutical and chemical research.

References

-

Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC. Available at: [Link]

-

Everything You Need to Know About HPLC Sample Preparation. Technology Networks. Available at: [Link]

-

System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]

-

LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. Available at: [Link]

-

An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available at: [Link]

-

Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. Available at: [Link]

-

New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

-

Sample Pretreatment for HPLC. Nacalai Tesque. Available at: [Link]

-

Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth. Available at: [Link]

-

Calibration of analytical HPLC to generate preparative LC gradients for peptide purification. ResearchGate. Available at: [Link]

-

Substituent Effects on Acidity. NC State University Libraries. Available at: [Link]

-

Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

-

Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

-

Conditions for separating of basic and acidic compounds (HPLC). ResearchGate. Available at: [Link]

-

HPLC Sample Preparation. Organomation. Available at: [Link]

-

Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. Available at: [Link]

-

Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Chromatography Online. Available at: [Link]

-

Calculated system suitability parameters for the HPLC method (ICH guidelines). ResearchGate. Available at: [Link]

-

System suitability Requirements for a USP HPLC Method. Chromatography Forum. Available at: [Link]

-

UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. Available at: [Link]

-

Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. ResearchGate. Available at: [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]

-

2,3-Dichlorobenzoic acid. PubChem. Available at: [Link]

Sources

- 1. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. ajpaonline.com [ajpaonline.com]

- 11. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]

- 12. pure-synth.com [pure-synth.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 15. sepscience.com [sepscience.com]

Technical Support Center: Optimizing Dichlorophenoxymethyl Benzoic Acid Synthesis

Welcome to the technical support center for the synthesis of dichlorophenoxymethyl benzoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance reaction yields and troubleshoot common issues encountered during this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success in the lab. Our focus is on providing robust, field-tested insights to ensure the integrity and reproducibility of your experimental outcomes.

The synthesis of dichlorophenoxymethyl benzoic acid and its analogues primarily relies on the Williamson ether synthesis, a reliable and versatile method for forming the crucial aryl ether linkage. This process involves the reaction of a deprotonated dichlorophenol (a nucleophile) with a halo-methylbenzoic acid derivative (an electrophile). While straightforward in principle, achieving high yields requires careful control over several experimental parameters.

Core Reaction Pathway: Williamson Ether Synthesis

The general pathway involves two key stages: the formation of the dichlorophenoxide intermediate, followed by its reaction with an electrophile, and a subsequent hydrolysis step if an ester is used as the starting material.

Caption: General workflow for dichlorophenoxymethyl benzoic acid synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Low yield is the most common issue, often stemming from one of several factors during the crucial ether formation step.

Possible Cause A: Incomplete Deprotonation of the Dichlorophenol

The first step of the Williamson synthesis is the quantitative conversion of the phenol to its corresponding phenoxide.[1] Since phenols are weakly acidic, a sufficiently strong base is required to drive this equilibrium to the right. Incomplete deprotonation leaves unreacted phenol, which will not participate in the subsequent SN2 reaction, thus reducing the potential yield.

-

Solution:

-

Base Selection: Switch to a stronger base or use appropriate solvent-base combinations. While NaOH or KOH are common, bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF will ensure complete and irreversible deprotonation. Anhydrous potassium carbonate (K₂CO₃) in DMF is an excellent, less hazardous alternative that is highly effective.[1]

-

Anhydrous Conditions: Ensure your reaction is free from water, especially when using highly reactive bases like NaH. Water can consume the base and protonate the newly formed phenoxide, inhibiting the reaction.

-

Possible Cause B: Poor Reactivity of the Electrophile

The rate of the SN2 reaction is highly dependent on the nature of the leaving group on your halomethylbenzoic acid derivative.[2]

-

Solution:

-

Choice of Halide: The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl > F. If you are using a chloromethyl derivative and experiencing low yields, consider synthesizing or procuring the bromomethyl or iodomethyl analogue.

-

Catalytic Iodide: If you must use a chloro- or bromo- derivative, the addition of a catalytic amount of sodium iodide or potassium iodide (typically 10 mol%) can significantly accelerate the reaction. This works via the in situ Finkelstein reaction, where the less reactive alkyl halide is transiently converted to the much more reactive alkyl iodide.[3]

-

Possible Cause C: Suboptimal Reaction Conditions

Temperature and solvent play critical roles in reaction kinetics and solubility.

-

Solution:

-

Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1] These solvents are excellent at solvating the cation of the phenoxide salt, leaving the phenoxide anion "naked" and highly nucleophilic. They also readily dissolve the organic reactants.

-

Temperature Control: While heating can increase the reaction rate, excessive temperatures can promote side reactions. A moderate temperature of 70-100°C is typically a good starting point for these reactions.[3][4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition.

-

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

Question 2: I'm observing significant byproduct formation. How can I improve the purity of my crude product?

Byproducts often arise from competing reaction pathways. Identifying and suppressing these pathways is key to improving purity and yield.

Possible Cause A: Unreacted Starting Materials

The most common "impurities" are simply unreacted dichlorophenol or halomethylbenzoic ester.

-

Solution:

-

Stoichiometry: Ensure the stoichiometry is correct. Using a slight excess (1.05-1.1 equivalents) of the more easily removed starting material can help drive the reaction to completion.

-

Acid-Base Extraction: After the final hydrolysis step, the desired product is a carboxylic acid. An acid-base extraction is a highly effective purification method.[5] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate). The desired benzoic acid will move to the aqueous layer as its sodium salt, leaving neutral impurities (like the unreacted ester starting material) in the organic layer. The aqueous layer can then be re-acidified with HCl to precipitate the pure product, which is collected by filtration.[5]

-

Possible Cause B: Hydrolysis of the Ester Electrophile

If using a base like NaOH or KOH in a protic solvent during the ether synthesis step, you risk hydrolyzing your ester electrophile before it can react with the phenoxide.

-

Solution:

-

Use a Non-Nucleophilic Base/Aprotic Solvent System: The combination of anhydrous potassium carbonate (K₂CO₃) in DMF is ideal. K₂CO₃ is a solid base that is strong enough to deprotonate the phenol but is not nucleophilic and has low solubility, minimizing side reactions with the ester.[1]

-

Question 3: The final hydrolysis of the ester intermediate is slow or incomplete. How can I drive it to completion?

Ester hydrolysis is a critical final step that can be a bottleneck if not properly optimized.

-

Solution:

-

Increase Base Concentration and Temperature: Saponification is typically performed with an excess of a strong base like NaOH or KOH in a water/alcohol co-solvent system.[6] Heating the mixture to reflux is standard practice to increase the reaction rate.[6] Esters with ether linkages near the carboxyl group generally hydrolyze more rapidly than simple alkyl esters.[7][8]

-

Monitor by TLC: Track the disappearance of the starting ester spot on a TLC plate. The product, being a carboxylic acid, will have a different Rf value and will often streak on a silica plate unless an acidic modifier is added to the mobile phase. The reaction is complete when the starting material is no longer visible.

-

Ensure Proper pH for Workup: After hydrolysis, the product exists as its carboxylate salt. It is crucial to acidify the solution (typically to pH 2-3 with concentrated HCl) to protonate the carboxylate and precipitate the final benzoic acid product.[6]

-

Frequently Asked Questions (FAQs)

-

Q1: Is it better to start with a halomethylbenzoic acid or its ester? It is almost always preferable to start with the ester form (e.g., ethyl or methyl 4-(bromomethyl)benzoate). The free carboxylic acid group is acidic and would be deprotonated by the base used to form the phenoxide, creating a dianion and complicating the reaction. Using an ester protects this group, allowing for a cleaner ether synthesis reaction. The ester can then be easily hydrolyzed in the final step to yield the desired product.[6]

-

Q2: How do I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most effective tool. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting materials and product. The product, being more polar, will typically have a lower Rf than the starting electrophile. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

-

Q3: What are the primary safety concerns? Dichlorophenols are toxic and can be absorbed through the skin. Halomethylbenzoic acid derivatives (especially bromo- and iodo- variants) are lachrymators (tear-inducing) and skin irritants. Polar aprotic solvents like DMF and DMSO have their own specific hazards and can facilitate the absorption of other chemicals through the skin. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and consult the Safety Data Sheet (SDS) for each reagent before use.

Data Summary: Impact of Reaction Parameters

The following table summarizes the expected impact of key variables on the yield of the ether formation step.

| Parameter | Condition A | Condition B | Expected Outcome | Rationale |

| Base | NaOH in Ethanol | K₂CO₃ in DMF | Higher yield with Condition B | K₂CO₃ is non-nucleophilic, preventing ester hydrolysis. DMF is a polar aprotic solvent, enhancing nucleophilicity.[1] |

| Electrophile | 4-(Chloromethyl)benzoate | 4-(Bromomethyl)benzoate | Higher yield with Condition B | Bromide is a better leaving group than chloride, leading to a faster SN2 reaction. |

| Catalyst | None | 10 mol% NaI | Higher yield with Catalyst | In situ formation of the more reactive iodide electrophile accelerates the reaction.[3] |

| Solvent | Toluene | DMSO | Higher yield with Condition B | Polar aprotic solvents stabilize the transition state and increase the rate of SN2 reactions.[1] |

Detailed Experimental Protocol: Synthesis of 2-((2,4-Dichlorophenoxy)methyl)benzoic Acid

This protocol provides a generalized, robust procedure. Note: Specific quantities and reaction times may require optimization.

Step 1: Ether Formation

-

To an oven-dried round-bottom flask under an argon atmosphere, add 2,4-dichlorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous N,N-Dimethylformamide (DMF) to create a stirrable suspension (approx. 0.5 M concentration relative to the phenol).

-

Add methyl 2-(bromomethyl)benzoate (1.05 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC until the dichlorophenol starting material is consumed.

-

Once complete, cool the reaction to room temperature and pour it into a beaker containing a large volume of cold water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester intermediate.

Step 2: Saponification (Ester Hydrolysis)

-

Dissolve the crude ester intermediate from Step 1 in a 1:1 mixture of methanol and water.

-

Add an excess of sodium hydroxide (3-5 equivalents) to the solution.

-

Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, monitoring the disappearance of the starting ester by TLC.[6]

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.[6]

-

Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any neutral impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.[6]

-

Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final 2-((2,4-dichlorophenoxy)methyl)benzoic acid.[6]

Step 3: Purification (Optional)

-

If the final product requires further purification, recrystallization can be performed. A mixed solvent system, such as ethanol/water or acetone/hexane, is often effective for substituted benzoic acids.[9]

References

- BenchChem. (2025). An In-depth Technical Guide to 4-(2,5-Dichlorophenoxy)benzoic Acid: Synthesis, Properties, and Potential Applications.

- Green Chemistry. (n.d.). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. RSC Publishing.

- Matlobi, H., Saemian, N., Shirvani, G., Fakoor, A., & Moradi Dahghi, S. (2004). Synthesis of 2,4- dichloro phenoxy acetic acid [ carboxy-14C] as herbicide.

- Benchchem. (n.d.). Technical Support Center: Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid.

- Unknown. (n.d.). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study.

- ResearchGate. (n.d.). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism.

- Buckles, R. E., & Wawzonek, S. (n.d.). Small scale synthesis of 2,4-dichlorophenoxyacetic acid.

- WIPO Patentscope. (n.d.). PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID.

- IARC Publications. (n.d.). 2,4-DICHLOROPHENOXYACETIC ACID.

- Google Patents. (n.d.). Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

- Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound.

- ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?.

- Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.

- Benchchem. (n.d.). Technical Support Center: Purification of 3-(3,5-dichlorophenyl)benzoic acid.

- UC ANR Portal. (n.d.). Evidence for Hydrolysis of Esters of 2,4-D during Absorption by Plants.

- Benchchem. (n.d.). Application Notes and Protocols for 3-(3,5-Dichlorophenyl)benzoic Acid in Organic Synthesis.

- ACS Publications. (n.d.). Dynamics of 2,4-D esters in surface waters. Hydrolysis, photolysis, and vaporization. Environmental Science & Technology.

- Cambridge University Press. (n.d.). Williamson Ether Synthesis.

- ChemicalBook. (n.d.). Synthesis and Application of 3,5-dichlorobenzoic acid.

- Benchchem. (n.d.). Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.

- Google Patents. (n.d.). Method for preparing 2,4-dichlorophenoxyacetic acid.

- Google Patents. (n.d.). Preparation method of 2,4-dichlorin phenoxyacetic acid.

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

"stability issues of 2-(2,3-Dichlorophenoxymethyl)benzoic acid in solution"

Introduction: Compound Profile & Scope

Welcome to the technical support hub for 2-(2,3-Dichlorophenoxymethyl)benzoic acid . This guide addresses the specific physicochemical challenges researchers encounter with this compound.

This molecule combines a benzoic acid moiety with a 2,3-dichlorophenoxy ether side chain. Its behavior in solution is dominated by two competing factors: the pH-dependent solubility of the carboxylic acid and the lipophilicity of the chlorinated aromatic ring.

Quick Reference Data:

-

Chemical Class: Chlorinated Phenoxybenzoic Acid.

-

Critical pKa: ~3.5 – 4.0 (Carboxylic acid).

-

Primary Instability Factors: UV-Photolysis (Dechlorination), Fisher Esterification (in alcohols), pH-induced precipitation.

Module 1: Solubility & Precipitation Issues

User Issue: "My stock solution was clear, but precipitation occurred upon dilution into the culture medium or HPLC mobile phase."

Root Cause Analysis

The most frequent failure mode is pH Shock .

-

Mechanism: At pH > 5, the compound exists as a soluble carboxylate anion. Upon dilution into an acidic environment (pH < 4) or a high-salt buffer, the equilibrium shifts toward the neutral, protonated form.

-

The "LogP Trap": The dichlorophenoxy group significantly increases lipophilicity (LogP > 3.5 estimated). Once protonated, the neutral molecule is hydrophobic and aggregates rapidly, often forming micro-precipitates that are invisible to the naked eye but clog HPLC columns.

Troubleshooting Protocol: The "Golden Solvent" Strategy

Do not rely on water or pure methanol for stock solutions.

Step-by-Step Solubilization:

-

Primary Stock: Dissolve solid in DMSO (Dimethyl sulfoxide) at 10–50 mM. DMSO prevents initial aggregation.

-

Intermediate Dilution (Self-Validation Step):

-

Dilute 10 µL of stock into 990 µL of your intended buffer.

-

Measure Absorbance: Check OD at 600 nm. If OD > 0.05, micro-precipitation has occurred.

-

-

Buffer Adjustment: Ensure the final aqueous buffer is pH ≥ 7.4 . If an acidic environment is required (e.g., pH 4), you must use a co-solvent (e.g., 20% PEG-400 or 10% Cyclodextrin) to maintain solubility.

Visual Guide: Solubility Decision Tree

Caption: Workflow to prevent precipitation. Note the critical risk point when moving to acidic HPLC mobile phases.

Module 2: Chemical Stability & Degradation

User Issue: "I see extra peaks in my chromatogram after storing the sample for 24 hours."

Scenario A: The "Methanol Artifact" (Pseudo-Instability)

-

Observation: A new peak appears at a longer retention time (more hydrophobic) than the parent.

-

Mechanism: Fisher Esterification . In the presence of methanol (common HPLC solvent) and trace acid (e.g., 0.1% Formic Acid), the carboxylic acid converts to its Methyl Ester .

-

Validation:

-

Inject the same sample dissolved in Acetonitrile (ACN). If the peak is absent, it was a solvent artifact.

-

-

Corrective Action: Switch to Acetonitrile for all stock and dilution steps. Avoid Methanol in the autosampler vials.

Scenario B: Photolytic Dechlorination (True Instability)

-

Observation: Loss of potency and appearance of early-eluting peaks.

-

Mechanism: Chlorinated aromatics are highly susceptible to Homolytic C-Cl Bond Cleavage under UV light [1]. The 2,3-dichloro substitution pattern is prone to losing a chlorine atom, forming radical intermediates that react with the solvent.

-

Protocol:

-

Amber Glass: ALL solutions must be stored in amber vials.

-

Light Exclusion: Wrap column compartments and reservoirs in foil if the lab is brightly lit.

-

Visual Guide: Degradation Pathways

Caption: Two primary degradation routes. Esterification is a solvent artifact; Photolysis is irreversible chemical damage.

Module 3: Analytical Method Optimization

User Issue: "The peak shape is terrible (tailing), making quantification difficult."

The Silanol Interaction

The free carboxylic acid interacts strongly with residual silanols on C18 columns, causing tailing.

Optimization Table

| Parameter | Recommendation | Scientific Rationale |

| Column | C18 with "End-capping" or "Polar Embedded" group | Reduces secondary interactions between the -COOH and silica surface. |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA (pKa ~0.2) suppresses ionization of the analyte (pKa ~4) more effectively than formic acid, sharpening the peak. |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Prevents esterification artifacts (vs. Methanol) and matches the ionic strength of Phase A. |

| Wavelength | 230 nm or 280 nm | Avoid <220 nm to reduce noise from TFA; the dichlorophenoxy ring absorbs well at 280 nm. |

References

-

Photochemical Degradation of Chlorinated Phenoxy Acids

- Source: The photolysis of 2,4-D (a structural analog)

-

Citation: EPA/CDC Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. (2025). Environmental Fate: Photolysis.[1]

-

(Analogous mechanism verification).

-

Solubility of Benzoic Acid Derivatives

- Source: Comprehensive analysis of benzoic acid solubility in organic vs. aqueous solvents.

- Citation: GuideChem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide.

-

Esterification Artifacts in HPLC

Sources

Technical Support Center: Enhancing Bioassay Solubility for 2-(2,3-Dichlorophenoxymethyl)benzoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide, developed by our senior application scientists, provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges with 2-(2,3-Dichlorophenoxymethyl)benzoic acid in bioassay development. Our goal is to equip you with the foundational knowledge and technical protocols to overcome these hurdles and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with 2-(2,3-Dichlorophenoxymethyl)benzoic acid.

Q1: What are the primary reasons for the poor aqueous solubility of 2-(2,3-Dichlorophenoxymethyl)benzoic acid?

A1: The limited aqueous solubility of this compound stems from its molecular structure, which creates a classic hydrophobic-hydrophilic imbalance.

-

Hydrophobicity: The dichlorophenoxymethyl group is the dominant contributor to the molecule's low water solubility. The two chlorine atoms and the phenyl ring create a large, nonpolar surface area that is energetically unfavorable to interact with polar water molecules.

-

Ionization Potential: The molecule contains a carboxylic acid group (-COOH). In its protonated (uncharged) form at acidic pH, the molecule is significantly less soluble. As the pH of the solution increases above the compound's pKa (the pH at which the carboxylic acid group is 50% ionized), the group deprotonates to the carboxylate form (-COO⁻). This charged form is more polar and thus more soluble in aqueous media. The challenge lies in balancing this pH-dependent solubility with the pH requirements of your specific bioassay.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my bioassay. What is happening, and how can I prevent it?

A2: This is a classic and highly common phenomenon known as "solvent-shift" or "antisolvent" precipitation. It occurs because the compound is highly soluble in the concentrated organic stock (e.g., 100% DMSO) but crashes out when diluted into the aqueous assay buffer, where its solubility is much lower.[1]

The Mechanism: When a small volume of the DMSO stock is introduced into a large volume of aqueous buffer, the DMSO concentration rapidly drops. The compound, now in a predominantly aqueous environment, can no longer stay dissolved and precipitates out, often as a fine suspension or visible crystals. This leads to inaccurate compound concentrations and unreliable bioassay data.[1][2]

Troubleshooting Workflow:

Caption: Hydrophobic drug partitioning into the core of a surfactant micelle.

Q6: What are the potential impacts of these solubility-enhancing methods on my bioassay results?

A6: This is a critical consideration for maintaining scientific integrity. Every excipient you add is a potential confounding variable.

Potential Artifacts and Mitigation Strategies:

| Method/Excipient | Potential Artifact | Mitigation Strategy |

| DMSO / Co-solvents | Direct cytotoxicity, enzyme inhibition/activation, altered membrane permeability. [3][4][5] | Include a "vehicle control" with the highest concentration of the solvent used. Keep the final solvent concentration consistent across all wells and as low as possible (e.g., <0.5%). [3] |

| pH Adjustment | Altered cell physiology, changes in protein conformation/activity, altered compound charge state affecting target binding. | Run a pH control (buffer without compound) to ensure the pH shift itself doesn't affect the assay readout. Ensure final assay pH is within physiological range. |

| Cyclodextrins | Can extract cholesterol from cell membranes, potentially affecting signaling pathways. May interact with assay components. [3] | Include a vehicle control with the same concentration of cyclodextrin. Choose a derivative like HP-β-CD, which is generally considered more benign. [6] |

| Surfactants | Cell lysis at high concentrations, protein denaturation, interference with colorimetric or fluorescent readouts. | Determine the CMC and use the lowest effective concentration. Run a surfactant-only control to check for assay interference. |

| BSA / Serum | Compound binding to albumin reduces the free, active concentration. May sequester other assay components. | Be aware that the IC50/EC50 may shift. This reflects a more physiologically relevant, "protein-bound" activity. Maintain consistent protein concentration across all experiments. |

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution

-

Objective: To prepare a 10 mM stock solution of 2-(2,3-Dichlorophenoxymethyl)benzoic acid by pH modification.

-

Materials:

-

2-(2,3-Dichlorophenoxymethyl)benzoic acid (MW: 297.12 g/mol )